4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the CAS Number: 676579-72-9 . It has a molecular weight of 239.7 and its IUPAC name is 4-(4-chlorophenyl)-1-piperazinecarboxamide .
Molecular Structure Analysis
The InChI code for 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anticancer and Antituberculosis Studies
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate derivatives have shown promising results in anticancer and antituberculosis studies. A study synthesized derivatives of this compound and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some of these compounds exhibited significant activities in both fields, highlighting their potential in developing new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Research on piperazine derivatives, including 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate, has also included antimicrobial activity. A study focusing on these compounds revealed their effectiveness against various bacterial and fungal strains, suggesting their utility in addressing microbial infections (Patil et al., 2021).
Structural and Electronic Properties
Studies have also delved into the structural and electronic properties of 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate derivatives. For instance, research on a similar compound showed how its structural and electronic characteristics could be analyzed using various techniques, paving the way for deeper understanding and further research in drug development (Bhat et al., 2018).
Drug Development and Synthesis
The synthesis of these compounds is also a significant area of research, with studies focusing on developing efficient and practical methods for their production. Such research is crucial for their potential industrial application and large-scale production (Qiuye, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBDSBOGSWGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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